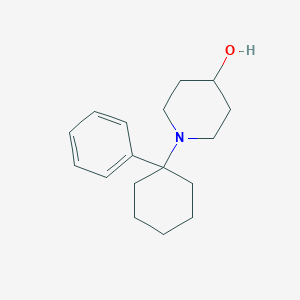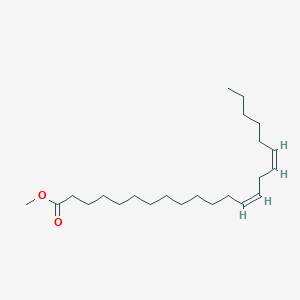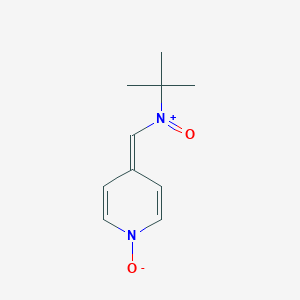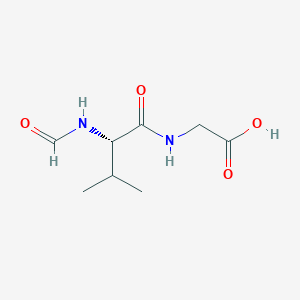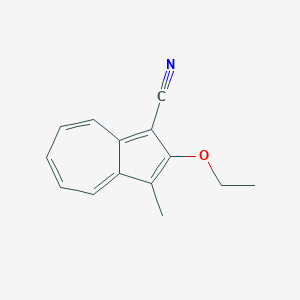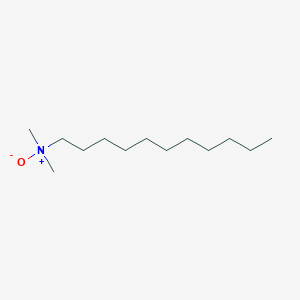
4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride
Übersicht
Beschreibung
The compound “4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride” is a chemical compound with the molecular formula C15H11CLN2O . It is a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: OC1=CC=C (NC2=CC=NC3=CC (Cl)=CC=C23)C=C1 . This notation provides a way to represent the structure of the compound in a text format.It should be stored at 0-8 °C . More specific physical and chemical properties are not provided in the sources retrieved.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Research has shown that compounds structurally similar to the queried chemical, such as 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol, exhibit significant corrosion inhibition effects on mild steel in hydrochloric acid solutions. These inhibitors demonstrate predominantly cathodic character and adsorb on the steel surface according to the Langmuir adsorption isotherm (Prabhu et al., 2008).
Synthesis of Organic Compounds : Studies involve the synthesis of various organic compounds like methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates using similar quinoline compounds. These synthesized compounds are key intermediates for further chemical reactions (Fathala & Pazdera, 2017).
Anticorrosive Properties in Pharmaceuticals : Compounds like Amodaquine, which have a similar structure, are studied for their potential as corrosion inhibitors, particularly for aluminum in acidic environments. Quantum chemical calculations suggest their effectiveness as green inhibitors (Adejoro, Ibeji, & Akintayo Dc, 2017).
Antimicrobial Agents : Derivatives of quinolines are synthesized for potential use as antimicrobial agents. Their efficacy against various bacteria and fungi has been tested, highlighting their potential in medical applications (Desai, Shihora, & Moradia, 2007).
Molecular Structure Analysis : The crystal structures of related compounds are analyzed to understand their molecular interactions and properties, which is crucial for their application in various scientific fields (Meier et al., 2023).
Antimalarial Research : Research into antimalarial drugs often involves compounds structurally similar to the queried chemical. These studies focus on developing new compounds with improved efficacy against malaria (Barlin, Nguyen, Kotecka, & Rieckmann, 1992).
Eigenschaften
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;/h3-10,20,23H,2,11H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWFENVUWJIWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



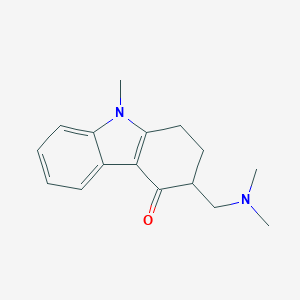
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B162770.png)

